molecular formula C17H18BrNO4 B3451926 3-bromo-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide

3-bromo-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide

Cat. No. B3451926
M. Wt: 380.2 g/mol
InChI Key: DWOZDBCYJCZNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide, also known as BDDE, is a chemical compound that has gained significant attention in the field of scientific research. BDDE belongs to the class of benzamide derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of enzymes such as topoisomerase II and tyrosinase. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. This makes this compound a potential candidate for the treatment of hyperpigmentation disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 3-bromo-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide research include investigating its potential as a treatment for neurodegenerative diseases, exploring its antifungal and antibacterial activities, and developing more soluble derivatives for in vivo studies.

Scientific Research Applications

3-bromo-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been shown to have a positive effect on the central nervous system and can be used as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-bromo-N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-4-23-14-7-5-11(9-13(14)18)17(20)19-12-6-8-15(21-2)16(10-12)22-3/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOZDBCYJCZNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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